4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

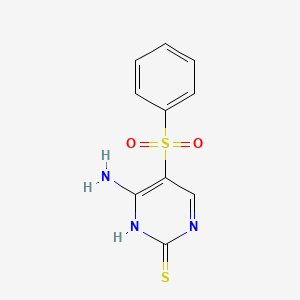

4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at position 4, a phenylsulfonyl group at position 5, and a thione group at position 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione typically involves the reaction of 4-amino-5-(phenylsulfonyl)pyrimidine with a sulfur source under appropriate conditions. One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5) as the sulfurizing agent. The reaction is usually carried out in an inert solvent such as toluene or xylene, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Alkylation and S-Functionalization

The thione group (-C=S) exhibits nucleophilic character, enabling alkylation or arylation under basic conditions. For example:

-

S-Methylation : Reaction with methyl iodide in dimethylformamide (DMF) containing potassium carbonate produces the corresponding methylsulfanyl derivative .

-

S-Arylation : Treatment with aryl halides in the presence of palladium catalysts yields arylthioethers, though this requires optimization of coupling conditions .

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| CH₃I | DMF, K₂CO₃, 80°C, 4h | 4-Amino-5-(phenylsulfonyl)-2-(methylthio)pyrimidine | |

| C₆H₅CH₂Br | EtOH, reflux, 6h | Benzylthio derivative |

Cyclocondensation and Heterocycle Formation

The thione group participates in cyclization reactions to form fused heterocycles:

-

Thiazolo-Pyrimidines : Reaction with α-halo carbonyl compounds (e.g., chloroacetyl chloride) induces cyclization. For instance, treatment with chloroacetyl chloride in acetic acid yields a thiazolo[5,4-d]pyrimidine derivative via S-alkylation followed by intramolecular cyclization .

-

Pyrrolo-Pyrimidines : Condensation with ethyl isothiocyanate under ultrasonic irradiation forms pyrrolo[3,2-d]pyrimidine scaffolds .

Table 2: Cyclization Reactions

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| ClCH₂COCl | AcOH, reflux, 3h | Thiazolo[5,4-d]pyrimidine | |

| Ethyl isothiocyanate | EtOH, ultrasound, 25–30 min | Pyrrolo[3,2-d]pyrimidin-4(5H)-one |

Oxidation and Reduction

Table 3: Redox Reactions

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂/AcOH | RT, 12h | Sulfonic acid derivative | |

| LiAlH₄ | THF, 0°C to reflux, 6h | 2-Mercapto-pyrimidine |

Nucleophilic Substitution at the Amino Group

The 4-amino group can undergo acylation or sulfonylation:

-

Acylation : Treatment with benzoyl chloride in pyridine produces 4-benzamido derivatives .

-

Sulfonylation : Reaction with p-toluenesulfonyl chloride forms sulfonamide-linked analogs, though steric hindrance from the phenylsulfonyl group may limit reactivity .

Phenylsulfonyl Group Reactivity

The electron-withdrawing phenylsulfonyl moiety directs electrophilic substitution to meta/para positions of the phenyl ring. Halogenation (e.g., bromination) using N-bromosuccinimide (NBS) in CCl₄ selectively substitutes the phenyl ring .

Radical and Photochemical Reactions

Limited data exist, but analogous pyrimidine-thiones undergo dimerization via thiyl radicals under UV light .

Key Research Findings

-

Biological Correlation : Derivatives formed via S-alkylation (e.g., methylthio analogs) show reduced cytotoxicity compared to parent thiones, suggesting the thione group’s role in bioactivity .

-

Structural Confirmation : Neutron diffraction studies (e.g., for compound C₁₄H₁₃N₂S₂O₂) confirm hydrogen-bonded dimerization in the solid state, influencing solubility and reactivity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of pyrimidine-2-thione, including 4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione. For instance, a derivative was evaluated against HepG-2 liver cancer cell lines, demonstrating an IC50 value of 25.5 ± 1.3 μg/mL, which indicates promising anticancer activity compared to the reference drug doxorubicin (IC50 = 0.36 ± 0.02 μg/mL) . The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapies.

Enzyme Inhibition

The compound has been identified as a potential scaffold for developing inhibitors targeting various enzymes and receptors involved in disease processes. Its structural components allow for interactions with active sites of enzymes, potentially leading to therapeutic effects against conditions like inflammation and cancer .

Biological Research

Biological Probes

this compound can serve as a probe for studying interactions with biological macromolecules. Its ability to bind selectively to target proteins makes it useful in elucidating biochemical pathways and mechanisms of action in cellular environments .

Materials Science

Development of Novel Materials

The unique chemical structure of this compound positions it as a candidate for creating novel materials with specific electronic or optical properties. Research into its structural characteristics may lead to advancements in material science applications, including sensors and electronic devices .

Case Studies

- Anticancer Activity Study : A study conducted on the anticancer effects of pyrimidine derivatives showed that the combination of the compound with ionizing gamma radiation significantly enhanced its efficacy against liver cancer cells. This combination therapy resulted in improved gene expression levels related to apoptosis .

- Enzyme Inhibition Study : Another investigation focused on the synthesis of various pyrimidine derivatives demonstrated their potential as selective inhibitors of FMS tyrosine kinase, showcasing the versatility of these compounds in targeting specific disease pathways .

- Material Science Application : Research into the electronic properties of pyrimidine derivatives indicated that modifications to the thione group could lead to enhanced conductivity and stability in organic electronic materials .

Mecanismo De Acción

The mechanism of action of 4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione depends on its specific application. In medicinal chemistry, it may act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The phenylsulfonyl and thione groups can interact with various amino acid residues in the target protein, leading to changes in its conformation and function.

Comparación Con Compuestos Similares

Similar Compounds

4-amino-5-(phenylsulfonyl)pyrimidine: Lacks the thione group, which may affect its reactivity and biological activity.

4-amino-5-(phenylthio)pyrimidine-2(1H)-thione: Contains a phenylthio group instead of a phenylsulfonyl group, which can influence its chemical properties and applications.

Uniqueness

4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione is unique due to the presence of both the phenylsulfonyl and thione groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Actividad Biológica

4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione is a heterocyclic compound featuring a pyrimidine ring with significant biological activity. Its unique structure, characterized by the presence of an amino group, a phenylsulfonyl group, and a thione moiety, positions it as a potential candidate for various therapeutic applications. This article reviews the biological activities associated with this compound, including its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure

The structural formula of this compound is depicted below:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its efficacy against liver carcinoma cell lines (HepG-2). The findings indicated that the compound exhibited a half-maximal inhibitory concentration (IC50) of 25.5 ± 1.3 μg/mL, which, while less potent than the reference drug doxorubicin (IC50 = 0.36 ± 0.02 μg/mL), still demonstrates promising anticancer activity .

Mechanism of Action:

The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 and G2/M phases. The compound also enhances the effects of ionizing radiation, suggesting a potential for combination therapy in cancer treatment .

Enzyme Inhibition

This compound has shown promise in inhibiting various enzymes, particularly those involved in metabolic pathways relevant to cancer and inflammation.

Urease Inhibition

In vitro assays have demonstrated that this compound can inhibit urease activity, which is crucial for certain pathogenic bacteria. The inhibition kinetics suggest that it may serve as a lead compound for developing new urease inhibitors .

Other Enzyme Targets

Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, which play significant roles in cell cycle regulation and cancer progression. The structure-activity relationship indicates that modifications to the pyrimidine scaffold can enhance potency against these targets .

Pharmacological Properties

In addition to its anticancer and enzyme inhibition activities, this compound has been evaluated for its anti-inflammatory properties. It has been suggested that compounds with similar structures can inhibit inflammatory pathways by blocking specific kinase activities .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of derivatives based on the thione structure:

- Study on HepG-2 Cells : Evaluated the cytotoxic effects of various thione derivatives, establishing a correlation between structural modifications and biological activity.

- Urease Inhibition Study : Focused on the interaction between thione derivatives and urease, revealing significant inhibitory effects that could lead to therapeutic applications against urease-positive infections.

Data Summary

Propiedades

IUPAC Name |

6-amino-5-(benzenesulfonyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S2/c11-9-8(6-12-10(16)13-9)17(14,15)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXCSCHIGMCRMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=S)N=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.